6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
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Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine is a chemical compound with the CAS Number: 1640120-88-2 . It has a molecular weight of 214.02 and its IUPAC name is this compound . The compound is a light-yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrN5/c6-3-1-2-4-8-5(7)10-11(4)9-3/h1-2H, (H2,7,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a light-yellow solid . It has a molecular weight of 214.02 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Novel Derivatives Preparation : Research has demonstrated the utility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine in the synthesis of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives through oxidative cyclization and Dimroth rearrangement processes. These compounds were characterized using NMR and HRMS, providing insights into their structural properties and potential applications in developing new chemical entities (Salgado et al., 2011).
Innovative Conversion Methods : Another study highlighted the conversion of acetylenic 1,2,4-triazoles into novel 3-alkyl-5-arylpyridazines, showcasing the versatility of brominated triazolopyridazin compounds in organic synthesis and the development of new chemical structures (Crowley et al., 2006).
Potential Biological Activities
Biological Activity Exploration : Some derivatives synthesized from brominated triazolopyridazin compounds have been evaluated for their potential inhibitory effects on enzymes like 15-lipoxygenase, indicating possible therapeutic applications in treating conditions associated with inflammation and other diseases (Asghari et al., 2016).
Herbicidal Activity : Compounds with structural similarities or derived from this compound have shown to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural science (Moran, 2003).
Chemical Synthesis and Functionalization
- Synthetic Versatility : The presence of bromine atoms in these compounds facilitates further chemical modifications through reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination. This synthetic flexibility allows for the diversification of the chemical structure, leading to the creation of a wide array of derivatives with potential applications in various fields (Tang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-2-4-8-5(7)10-11(4)9-3/h1-2H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARNJYYWQJSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1640120-88-2 |
Source
|
Record name | 6-bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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